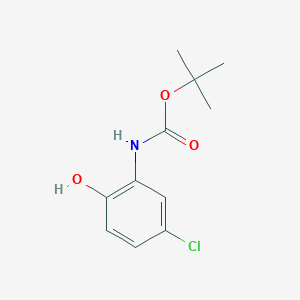
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-tert-butoxypropan-1-ol: is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butoxy group attached to a propane backbone. The compound’s stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-tert-butoxypropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-Amino-3-oxopropan-1-ol with a chiral borane complex can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-3-tert-butoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (2R)-2-Amino-3-oxopropan-1-ol.
Reduction: Formation of (2R)-2-Amino-3-tert-butylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-Amino-3-tert-butoxypropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-tert-butoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites with high specificity, influencing the activity of the target molecule. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
(2R)-2-Amino-3-hydroxypropan-1-ol: Similar structure but lacks the tert-butoxy group.
(2R)-2-Amino-3-methoxypropan-1-ol: Contains a methoxy group instead of a tert-butoxy group.
(2R)-2-Amino-3-ethoxypropan-1-ol: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: The presence of the tert-butoxy group in (2R)-2-Amino-3-tert-butoxypropan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, providing advantages in specific applications.
Properties
| 35396-23-7 | |
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
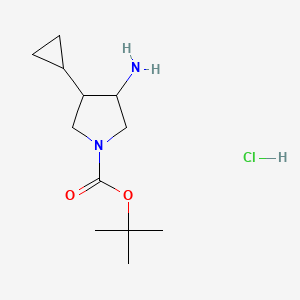

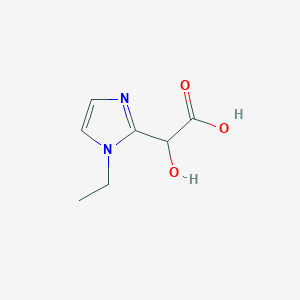
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

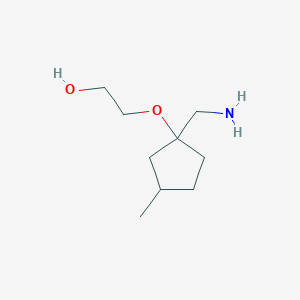
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)



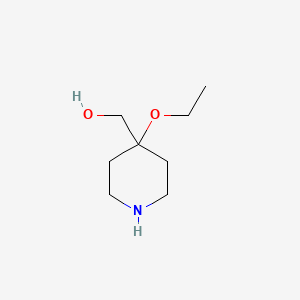
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
